molecular formula C23H24N4O3S B2735985 1-methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide CAS No. 894040-24-5

1-methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide

货号: B2735985
CAS 编号: 894040-24-5
分子量: 436.53
InChI 键: YPZJDRZZMRZSEC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a dihydropyrimidine derivative featuring a carboxamide group at position 5, a methyl group at position 1, and an oxo group at position 5. The thioether substituent at position 2 is linked to a 2-oxo-2-(phenethylamino)ethyl moiety, while the N-substituent is a p-tolyl group.

属性

IUPAC Name

1-methyl-N-(4-methylphenyl)-6-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-16-8-10-18(11-9-16)26-21(29)19-14-25-23(27(2)22(19)30)31-15-20(28)24-13-12-17-6-4-3-5-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZJDRZZMRZSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-Methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C23H24N4O3SC_{23}H_{24}N_{4}O_{3}S and it has a molecular weight of approximately 436.5 g/mol. The compound features a pyrimidine ring structure, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Structural Characteristics

The compound incorporates several functional groups:

  • Amide Group : Contributes to its potential biological activity.
  • Thioether Group : Enhances its reactivity and interaction with biological targets.
  • Carbonyl Group : Plays a role in the compound's overall chemical properties.

Biological Activity

Research indicates that compounds similar to 1-methyl-6-oxo derivatives exhibit significant biological activities. These include:

The mechanism by which 1-methyl-6-oxo derivatives exert their biological effects typically involves:

  • Enzyme Inhibition : Binding to active sites of enzymes such as DPP-IV or lactate dehydrogenase (LDH). For example, a related compound showed an IC50 value of 0.48 μM against human LDH, indicating strong inhibitory potential .

Case Study 1: DPP-IV Inhibition

A study evaluated the DPP-IV inhibitory activity of various pyrimidine derivatives, concluding that modifications in the thioether group significantly enhanced binding affinity and potency against DPP-IV.

Case Study 2: Anticancer Activity

In vitro studies on thiosemicarbazones derived from similar structures revealed substantial cytotoxicity against specific cancer cell lines, with morphological changes indicative of apoptosis observed under microscopy .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to 1-methyl-6-oxo derivatives:

Compound NameStructural FeaturesBiological Activity
5-FluorouracilPyrimidine analogAnticancer
MetforminBiguanide structureAntidiabetic
SitagliptinDipeptidyl peptidase IV inhibitorAntidiabetic
1-Methyl DerivativeThioether with pyrimidine corePotential DPP-IV inhibitor and anticancer

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and reported activities of related dihydropyrimidine derivatives:

Compound Key Substituents Reported Activity (IC₅₀ or Other) Source
Target Compound 1-Me, 6-oxo, 2-(2-oxo-2-(phenethylamino)ethylthio), N-(p-tolyl) Not explicitly reported N/A
Methyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 6-Me, 4-(thiophenyl), 2-oxo, methyl ester IC₅₀ = 58.3 μM (thymidine phosphorylase inhibition)
N-(2-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide N-(2-methoxyphenyl), 6-Me, 4-(p-tolyl), 2-oxo Not reported (structural analog)
4-(2-Methoxynaphthalen-1-yl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-(methoxynaphthyl), 2-thioxo, N-(o-tolyl) Not reported (synthetic focus)
Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate Ethyl ester, 1-Me, 6-oxo Intermediate for further derivatization

Key Observations:

Thymidine Phosphorylase Inhibition: Compounds with electron-withdrawing groups (e.g., trifluoromethyl, thiophenyl) at position 4 exhibit IC₅₀ values in the micromolar range . The target compound’s phenethylamino-thioether group may enhance solubility or binding affinity compared to simpler thiophenyl analogs.

Carboxamide vs. Ester Bioactivity : Carboxamide derivatives (e.g., N-(p-tolyl)) generally show improved metabolic stability over ester analogs, which aligns with trends in drug design for oral bioavailability .

Synthetic Accessibility: Parallel synthesis methods () and alkylation strategies () used for related pyrimidines could be adapted for the target compound. For example, the thioether linkage might be introduced via nucleophilic substitution of a 2-mercapto intermediate with a 2-oxo-2-(phenethylamino)ethyl halide .

Research Findings and Trends

  • Antitumor Potential: Dihydropyrimidine derivatives are established inhibitors of thymidine phosphorylase, an enzyme overexpressed in tumors. The target compound’s phenethylamino group may mimic substrate recognition motifs, though activity data are needed .
  • Antibacterial Activity : Thioether-containing analogs () demonstrate moderate antibacterial effects, suggesting the target compound could be screened against Gram-positive pathogens.
  • Crystallographic Insights : Pyrimidine derivatives often exhibit puckered ring conformations (flattened boat or envelope), as seen in thiazolopyrimidine analogs (). Such structural features influence intermolecular interactions and packing in crystal lattices, which may correlate with stability .

Notes

Data Limitations : Direct biological data for the target compound are absent in the evidence. Comparisons rely on structural analogs and inferred structure-activity relationships.

Synthetic Challenges: The phenethylamino-thioether substituent may require multi-step synthesis, including protection/deprotection strategies to avoid side reactions.

常见问题

Q. What are the standard synthetic routes and characterization methods for this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of pyrimidine precursors with thioether-forming reagents under controlled conditions (e.g., DMF solvent, triethylamine catalyst). Key steps include:

Formation of the pyrimidine core via cyclization.

Introduction of the thioether linkage via nucleophilic substitution.

Final functionalization with phenethylamine and p-tolyl groups.
Characterization employs NMR spectroscopy (1H/13C) to confirm regiochemistry and high-resolution mass spectrometry (HRMS) to verify molecular weight. Purity is assessed via HPLC with UV detection .

Q. How do the structural features (e.g., thioether, pyrimidine core) influence its reactivity and biological activity?

  • Methodological Answer : The thioether group enhances nucleophilic susceptibility, enabling site-specific modifications (e.g., oxidation to sulfones). The pyrimidine core provides a planar structure for π-π stacking with biological targets, while the p-tolyl group modulates lipophilicity, affecting membrane permeability. Comparative studies with analogs (e.g., thieno[2,3-d]pyrimidines) suggest that substitutions at the 2-position (thioether) and 5-position (carboxamide) are critical for target affinity .

Q. What preliminary assays are recommended for screening its biological activity?

  • Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates. Follow with cellular viability assays (MTT or ATP-luciferase) to assess cytotoxicity. For receptor interaction studies, use radioligand binding assays or surface plasmon resonance (SPR) to measure binding kinetics. Dose-response curves (IC50/EC50) should be generated in triplicate to ensure reproducibility .

Advanced Research Questions

Q. How can mechanistic studies resolve conflicting data on its enzyme inhibition profile?

  • Methodological Answer : Conflicting inhibition data may arise from off-target binding or assay interference. Use X-ray crystallography or cryo-EM to resolve binding modes. Complementary molecular dynamics simulations (e.g., using AMBER or GROMACS) can model ligand-protein interactions at atomic resolution. Validate hypotheses via site-directed mutagenesis of key residues in the enzyme's active site .

Q. What computational strategies optimize reaction conditions for its synthesis?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps. Pair with machine learning algorithms (e.g., Bayesian optimization) to predict optimal solvent/catalyst combinations. For example, ICReDD’s reaction path search methods integrate quantum chemical calculations with experimental feedback to reduce trial-and-error approaches .

Q. How should researchers address discrepancies in experimental yields or purity?

  • Methodological Answer : Apply statistical design of experiments (DoE) to isolate variables (e.g., temperature, stoichiometry). Use ANOVA to analyze significance. For purity issues, employ column chromatography with gradient elution or recrystallization in polar aprotic solvents. Track impurities via LC-MS/MS and correlate with synthetic intermediates .

Q. What structural analogs are most informative for structure-activity relationship (SAR) studies?

  • Methodological Answer : Prioritize analogs with:
  • Modified thioether groups (e.g., sulfoxides, sulfones) to assess oxidation sensitivity.
  • Varied aryl substituents (e.g., halogenated vs. methyl groups) to probe steric/electronic effects.
  • Core heterocycle replacements (e.g., thienopyrimidines vs. pyridopyrimidines).
    A comparative table of analogs is provided below:
Analog StructureKey ModificationBiological Activity Trend
Thieno[2,3-d]pyrimidine coreIncreased planarityEnhanced kinase inhibition
4-Chlorophenyl substituentHigher lipophilicityImproved cellular uptake
Sulfone derivativeReduced nucleophilicityLower cytotoxicity

Q. What challenges arise during scale-up, and how can they be mitigated?

  • Methodological Answer : Key challenges include exothermic reactions (manage via jacketed reactors) and solvent recovery (use distillation systems). Optimize mixing efficiency with computational fluid dynamics (CFD) to prevent hot spots. For purification, transition from column chromatography to continuous flow systems or crystallization-driven purification .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。